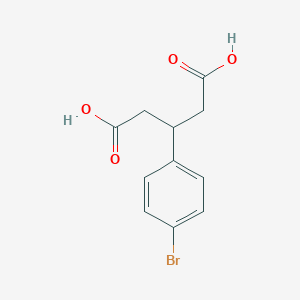
3-(4-bromophenyl)pentanedioic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions such as the Suzuki coupling and palladium-catalyzed arylation, highlighting the versatility and complexity in obtaining derivatives of pentanedioic acid with specific functional groups like bromophenyl. For instance, phenyl substitution reactions of pentanedionate metal complexes, facilitated by palladium catalysis, demonstrate a method to introduce bromophenyl groups into the pentanedioic acid structure (Nakano et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 3-(4-Bromophenyl)pentanedioic Acid often employs techniques like X-ray diffraction and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule and the electronic environment, which are crucial for understanding the compound's reactivity and properties. The crystal structure and quantum chemical studies of related enaminones and diketones provide insights into the bonding patterns and electronic configurations (Huma et al., 2019).
Chemical Reactions and Properties
3-(4-Bromophenyl)pentanedioic Acid participates in various chemical reactions, reflecting its reactivity towards different reagents and conditions. For example, the synthesis and reactions of azo-β-diketones demonstrate the potential for creating complex molecules with significant structural diversity and the influence of substituents on the compound's reactivity and properties (Dhumad et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. For instance, the synthesis and structural characterization of bromophenol derivatives indicate how structural modifications can affect the physical properties, including thermal stability and solvatochromic behavior (Bayrak et al., 2017).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are pivotal for understanding the behavior of 3-(4-Bromophenyl)pentanedioic Acid in different environments. Investigations into the synthesis and properties of related compounds provide a window into the chemical behavior of 3-(4-Bromophenyl)pentanedioic Acid, including its potential for forming coordination compounds and its reactivity in substitution reactions (Dutta et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- 3-(4-bromophenyl)pentanedioic acid and its derivatives have been synthesized and characterized for various applications. For instance, studies have focused on synthesizing derivatives with potential antineoplastic activity, investigating their structural properties, and evaluating their efficacy against various cancer cell lines (Dutta, Ravali, Ray, & Nagarajan, 2015).
Biological Activity and Antineoplastic Potential
- Research has explored the biological activity of derivatives of 3-(4-bromophenyl)pentanedioic acid, particularly their antineoplastic potential. These studies have demonstrated encouraging results in both in vitro and in vivo settings, highlighting their potential as cancer therapeutics (Dutta, Ray, & Nagarajan, 2014).
Optical and Nonlinear Properties
- Investigations into the optical and nonlinear properties of azo-β-diketones, including derivatives of 3-(4-bromophenyl)pentanedioic acid, have been conducted. These studies involve characterizing the compounds' structures and examining their potential for applications in areas like optical limiting (Dhumad, Hassan, Fahad, Emshary, Raheem, & Sultan, 2021).
Environmental Applications
- Derivatives of 3-(4-bromophenyl)pentanedioic acid have been identified as potential atmospheric tracers for secondary organic aerosol from monoterpenes. This suggests their role in understanding and monitoring environmental and atmospheric chemistry (Jaoui, Kleindienst, Lewandowski, Offenberg, & Edney, 2005).
Kinetic and Mechanistic Studies
- The compound has been the subject of kinetic and mechanistic studies, such as the investigation of the oxidation of citric acid (3-carboxy-3-hydroxy pentanedioic acid) by N-bromosuccinimide. Such studies provide insights into the chemical behavior and reaction pathways of these compounds (Sumithra, Wilson, & Easwaramoorthy, 2010).
Chemical Synthesis and Coordination Complex Studies
- The compound has been used in the synthesis of various chemical structures, such as enaminones and coordination complexes, demonstrating its versatility in chemical synthesis (Huma, Mahmud, Idrees, Saif, Munir, & Akbar, 2019).
Radiopaque Compound Synthesis for X-ray Imaging
- Research has focused on synthesizing radiopaque compounds using derivatives of 3-(4-bromophenyl)pentanedioic acid, aiming to enhance X-ray imaging applications. This highlights the compound's potential in medical imaging technology (Gopan, Susan, Jayadevan, & Joseph, 2021).
Catalysis and Chemical Transformations
- Studies have also involved the use of 3-(4-bromophenyl)pentanedioic acid in catalytic processes and chemical transformations, such as in the synthesis of heterocycles and other polyfunctionalized compounds. This illustrates the compound's utility in various chemical reactions and synthesis processes (Padmavathi, Balaiah, Reddy, & Padmaja, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-bromophenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYRDSTUBZGDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443525 | |
| Record name | 3-(4-bromophenyl)pentanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)pentanedioic Acid | |
CAS RN |
1141-24-8 | |
| Record name | 3-(4-Bromophenyl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-bromophenyl)pentanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

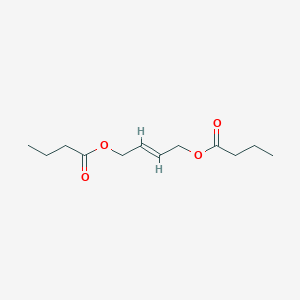
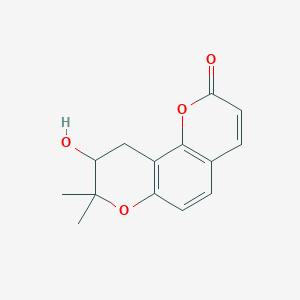
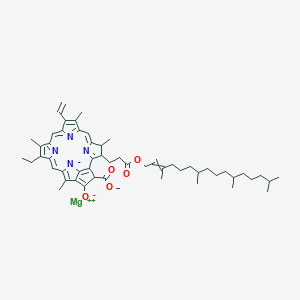
![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)
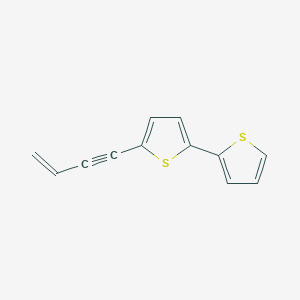
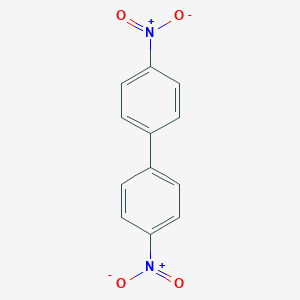
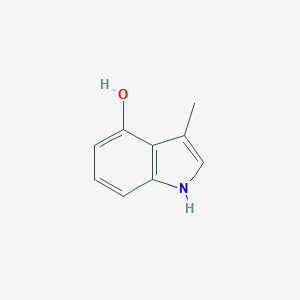
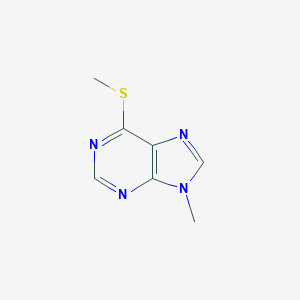
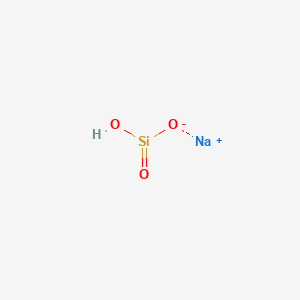
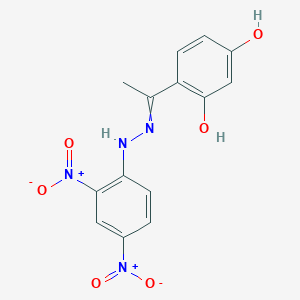
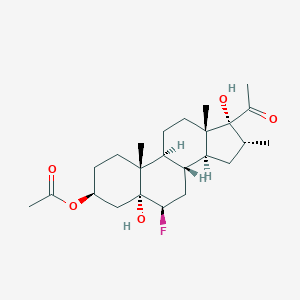
![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)
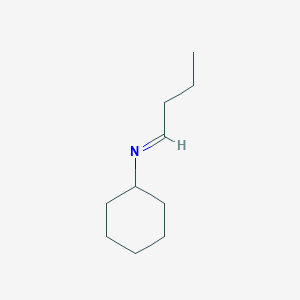
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)